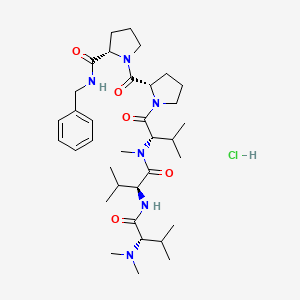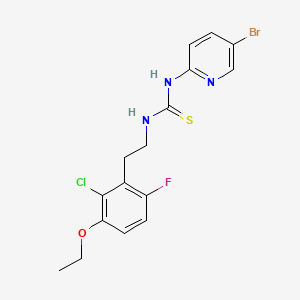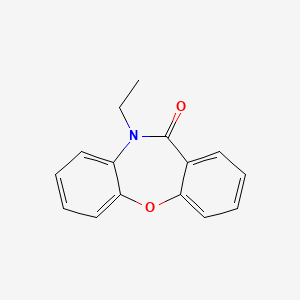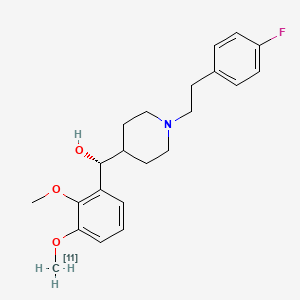
Cemadotin hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cemadotin Hydrochloride is the hydrochloride salt form of cemadotin, a synthetic dolastatin 15 analogue with potential antineoplastic activity. Cemadotin suppresses spindle microtubule dynamics by binding to tubulin, thereby blocking mitosis. (NCI04)
Wissenschaftliche Forschungsanwendungen
Antitumor Activity and Pharmacokinetics
Cemadotin hydrochloride has demonstrated potent antiproliferative and preclinical antitumor activity. A phase I clinical study evaluated cemadotin administered as a 5-day continuous intravenous infusion in adult cancer patients, revealing that reversible dose-related neutropenia was the principal dose-limiting toxicity, with 12.5 mg/m² established as the maximum tolerated dose (MTD). The study found no evidence of cardiovascular toxicity, which had been noted in prior studies of cemadotin given as a 5-min injection or 24-h infusion, suggesting cardiovascular toxicity is associated with peak blood levels of the parent drug or its metabolites (Supko et al., 2000).
Antibody-Based Drug Delivery
Cemadotin has been investigated for use in antibody-based pharmacodelivery systems. A study explored the therapeutic effect of antibody-based delivery of cemadotin in combination with IL2, showing tumor eradication in a mouse model of acute myelogenous leukemia. This combination treatment was dependent on CD8+ T cells and natural killer cells, suggesting that cemadotin could play a role in enhancing anticancer immunity (Gutbrodt et al., 2014).
Site-Specific Chemical Modification for Drug Delivery
Research has also focused on the site-specific chemical modification of antibody fragments for the precise delivery of cytotoxic drugs like cemadotin. By using engineered cysteines in antibodies, homogenous antibody-drug conjugates (ADCs) with cemadotin derivatives have been prepared, demonstrating the potential for enhanced selectivity and potency in targeting tumor cells (Bernardes et al., 2013).
Inhibitor of Apoptosis Proteins (IAPs) and Potential Small Molecule Inhibitors
Cemadotin derivatives have been studied for their potential to inhibit Inhibitor of Apoptosis Proteins (IAPs), which play a crucial role in chemotherapeutic resistance. Screening for compounds similar to lead SMAC-non-peptidomimetics identified cemadotin-related compounds as potential inhibitors for XIAP, survivin, and livin, suggesting a new avenue for cancer therapy targeting IAPs (Jayakumar & Anishetty, 2014).
Eigenschaften
CAS-Nummer |
172837-41-1 |
|---|---|
Produktname |
Cemadotin hydrochloride |
Molekularformel |
C35H57ClN6O5 |
Molekulargewicht |
677.3 g/mol |
IUPAC-Name |
(2S)-N-benzyl-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C35H56N6O5.ClH/c1-22(2)28(37-32(43)29(23(3)4)38(7)8)34(45)39(9)30(24(5)6)35(46)41-20-14-18-27(41)33(44)40-19-13-17-26(40)31(42)36-21-25-15-11-10-12-16-25;/h10-12,15-16,22-24,26-30H,13-14,17-21H2,1-9H3,(H,36,42)(H,37,43);1H/t26-,27-,28-,29-,30-;/m0./s1 |
InChI-Schlüssel |
MRJQTLJSMQOFTP-JGTKTWDESA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N(C)[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N(C)C.Cl |
Kanonische SMILES |
CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC3=CC=CC=C3)NC(=O)C(C(C)C)N(C)C.Cl |
Sequenz |
VVVPP |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzonitrile, 2-amino-6-[(4-methylphenyl)thio]-](/img/structure/B3062031.png)
![(S)-2-{(R)-2-[(3,5-Dimethyl-benzoyl)-methyl-amino]-3-phenyl-propionylamino}-3-(1H-indol-3-yl)-propionic acid](/img/structure/B3062034.png)
![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B3062057.png)
![[2-(5-Ethyl-1H-indol-3-yl)-ethyl]-dimethyl-amine](/img/structure/B3062060.png)





![2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3062093.png)
![2-(2-Furanyl)-7-(3-phenylpropyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine](/img/structure/B3062102.png)
